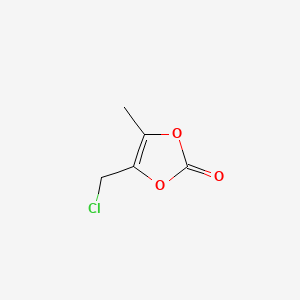

5-(氯磺酰基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly synthesized or analyzed in the provided papers, related pyrazole derivatives have been studied extensively due to their potential applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Similarly, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain various condensed pyrazoles . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using crystallographic data or density functional theory (DFT) calculations. For instance, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction analysis and compared with DFT calculations, confirming the molecular structure . Single crystal X-ray diffraction has also been used to determine the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Additionally, reactions involving diazotization and coupling with other reagents have been used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and computational studies. For instance, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included analysis using IR, 1H NMR, 13C NMR, and MS, as well as thermogravimetric and UV-visible spectroscopy . The molecular electrostatic potential and leading molecular orbitals of these compounds have been investigated using DFT calculations, providing insights into their reactivity and stability .

科学研究应用

吡唑啉衍生物的合成

吡唑啉是众所周知的含氮五元环杂环化合物,具有广泛的生物学特性。5-(氯磺酰基)-1H-吡唑-4-羧酸乙酯在合成各种吡唑啉衍生物中发挥着重要作用。这些衍生物被发现具有多种药理作用,包括抗菌、抗炎、镇痛、抗抑郁、抗癌活性等。吡唑啉衍生物在治疗应用中的重要性在于它们能够与广泛的生物靶标相互作用,为新药的开发提供了沃土 (Shaaban, Mayhoub, & Farag, 2012)。

杂环化合物合成

该化合物还可用作各种杂环化合物的合成构建模块,如吡唑并咪唑、噻唑、螺吡啶等。这些杂环化合物在开发具有独特性质的新材料和分子方面有着广泛的应用,可用于不同的科学领域,包括药物化学和材料科学。5-(氯磺酰基)-1H-吡唑-4-羧酸乙酯在合成一系列杂环化合物中的多功能性凸显了其在推进化学合成和药物发现工作中的重要性 (Gomaa & Ali, 2020)。

药物化学和药物开发

在药物化学中,5-(氯磺酰基)-1H-吡唑-4-羧酸乙酯的应用延伸到合成具有显着生物活性的化合物。这些活性包括抗癌、中枢神经系统药物、抗感染、抗炎等。利用该化合物进行的构效关系 (SAR) 研究极大地促进了针对各种疾病靶标的潜在候选药物的开发,展示了该化合物在促进新的治疗途径探索中的作用 (Cherukupalli 等人,2017 年)。

属性

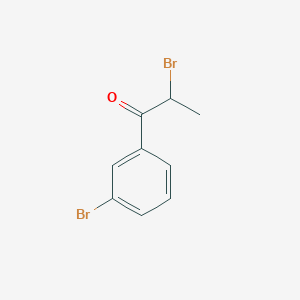

IUPAC Name |

ethyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQLXEAEARQQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

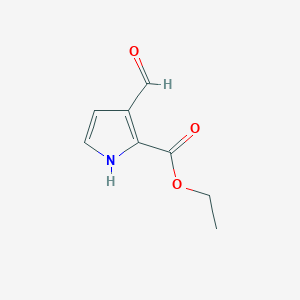

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)